![molecular formula C8H10F3N3O4 B1211326 2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol CAS No. 21787-91-7](/img/structure/B1211326.png)

2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol

Vue d'ensemble

Description

Molecular Structure Analysis

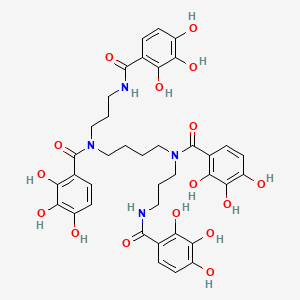

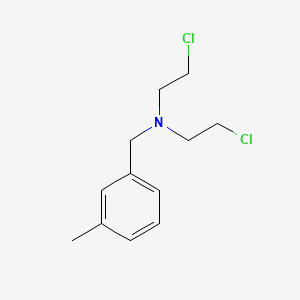

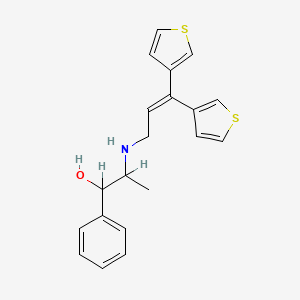

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nitro group is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . The trifluoroethoxy group would introduce three fluorine atoms, which are highly electronegative and would pull electron density away from the rest of the molecule . The imidazole ring is a five-membered ring containing two nitrogen atoms . The ethanol group would introduce an oxygen atom and a hydroxyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro, trifluoroethoxy, imidazole, and ethanol groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack . The trifluoroethoxy group might also influence the compound’s reactivity due to the presence of the highly electronegative fluorine atoms . The imidazole ring could potentially participate in various ring-opening or ring-closing reactions . The ethanol group could potentially be deprotonated to form an alkoxide, which could then act as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro, trifluoroethoxy, imidazole, and ethanol groups would likely make the compound polar, which could affect its solubility in various solvents . The nitro group is known to lower the volatility of compounds and increase their boiling points . The trifluoroethoxy group might increase the compound’s density due to the high atomic weight of fluorine .Applications De Recherche Scientifique

Hypoxia Detection in Tumors

2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol (TF-MISO) has been investigated for its potential as a noninvasive marker of tissue oxygen levels in tumors. Utilizing 19F magnetic resonance spectroscopy (MRS) and 19F chemical shift imaging, TF-MISO demonstrated preferential accumulation in cells under anoxic conditions. In vivo studies on murine breast and rat prostate tumor models showed that TF-MISO is reduced and retained in hypoxic tumor tissue, suggesting its potential as a valid magnetic resonance hypoxia imaging reporter for both preclinical hypoxia studies and hypoxia-directed clinical therapy (Procissi et al., 2007).

Radiosensitization and Bioreductive Activation

Studies have been conducted on the synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols as prodrugs, which are found to be radiosensitizers and selective bioreductively activated cytotoxins toward hypoxic tumor cells. These compounds, through a process of ring closure and reaction with aqueous ions, exhibit activities consistent with the proportion converted to the parent aziridine during experiments. This highlights their potential use in radiosensitizing or as bioreductively activated cytotoxins (Jenkins et al., 1990).

Synthesis and Characterization

Research has also been conducted on the synthesis of compounds related to alpha-(1-aziridinylmethyl)-2-nitro-1H-imidazole-1-ethanol (RSU 1069) and their evaluation as selective hypoxic cell cytotoxic agents and radiosensitizers. These studies provide insights into the structural modifications on differential cytotoxicity and radiosensitization by aziridinyl and oxiranyl derivatives, contributing to the understanding of the molecular structure and function relationship in these compounds (Suto et al., 1991).

Propriétés

IUPAC Name |

1-(2-nitroimidazol-1-yl)-3-(2,2,2-trifluoroethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O4/c9-8(10,11)5-18-4-6(15)3-13-2-1-12-7(13)14(16)17/h1-2,6,15H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAYBDARRXBLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(COCC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875728 | |

| Record name | 1(2-OH-6-CF3-ETOPR)-2-NO2-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol | |

CAS RN |

21787-91-7 | |

| Record name | 1-(2-Nitro-1-imidazoyl)-3-(2,2,2-trifluoroethoxy)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021787917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(2-OH-6-CF3-ETOPR)-2-NO2-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B1211266.png)